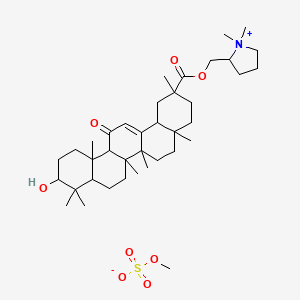

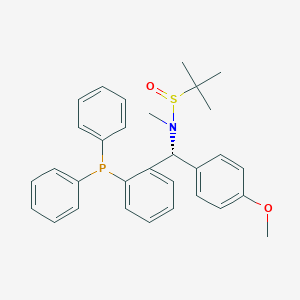

![molecular formula C23H28IN9O4 B15126491 2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B15126491.png)

2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lysine-iodoacetylmethotrexate is a compound that combines the amino acid lysine with iodoacetyl and methotrexate. Methotrexate is a well-known folic acid antagonist used primarily in the treatment of certain cancers and autoimmune diseases. The addition of lysine and iodoacetyl groups modifies its properties, potentially enhancing its efficacy and specificity in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysine-iodoacetylmethotrexate typically involves the conjugation of methotrexate to lysine through an iodoacetyl linker. This process can be achieved using activated esters such as N-hydroxysuccinimidyl (NHS) esters. The reaction conditions often involve:

Solvent: Dimethylformamide (DMF) or similar solvents.

Temperature: Typically around 30°C.

pH: Around 8.3, using buffers that do not contain primary amines.

Industrial Production Methods

Industrial production of lysine-iodoacetylmethotrexate would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and silica gel chromatography are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions

Lysine-iodoacetylmethotrexate can undergo various chemical reactions, including:

Substitution Reactions: The iodoacetyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: Methotrexate moiety can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines and thiols, can react with the iodoacetyl group.

Oxidizing Agents: Such as hydrogen peroxide, can oxidize the methotrexate moiety.

Reducing Agents: Such as sodium borohydride, can reduce the methotrexate moiety.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amide bond, while oxidation of methotrexate could produce various oxidized derivatives .

Scientific Research Applications

Lysine-iodoacetylmethotrexate has several scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in the study of protein modifications and interactions.

Medicine: Investigated for its potential use in targeted cancer therapies and autoimmune disease treatments.

Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of lysine-iodoacetylmethotrexate involves several pathways:

Inhibition of Dihydrofolate Reductase (DHFR): Methotrexate inhibits DHFR, leading to reduced synthesis of purines and pyrimidines, which are essential for DNA replication and cell division.

Adenosine Release: Methotrexate promotes the release of adenosine, which has anti-inflammatory effects.

Signal Transduction Pathways: Involves the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.

Comparison with Similar Compounds

Similar Compounds

Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.

Lysine-methotrexate: A simpler conjugate without the iodoacetyl group.

Iodoacetylmethotrexate: Lacks the lysine moiety

Uniqueness

Lysine-iodoacetylmethotrexate is unique due to its combined properties of lysine, iodoacetyl, and methotrexate. This combination potentially enhances its specificity and efficacy in targeting certain biological pathways and diseases .

Properties

Molecular Formula |

C23H28IN9O4 |

|---|---|

Molecular Weight |

621.4 g/mol |

IUPAC Name |

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C23H28IN9O4/c1-33(12-14-11-28-20-18(29-14)19(25)31-23(26)32-20)15-7-5-13(6-8-15)21(35)30-16(22(36)37)4-2-3-9-27-17(34)10-24/h5-8,11,16H,2-4,9-10,12H2,1H3,(H,27,34)(H,30,35)(H,36,37)(H4,25,26,28,31,32) |

InChI Key |

NDRPUTRIAJPVPS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)CI)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)

![18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)

![2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)

![2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid](/img/structure/B15126467.png)

![6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15126487.png)